1-Butyl-3-fluorobenzene

Description

BenchChem offers high-quality 1-Butyl-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

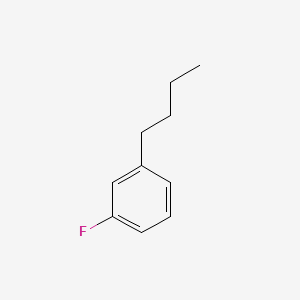

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEOYXOVVVGANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174692 | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-66-5 | |

| Record name | 1-Butyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Butyl-3-fluorobenzene CAS number 20651-66-5

An In-depth Technical Guide to 1-Butyl-3-fluorobenzene (CAS: 20651-66-5)

Introduction: Unveiling a Key Intermediate

1-Butyl-3-fluorobenzene is a substituted aromatic hydrocarbon that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a lipophilic butyl group and an electron-withdrawing fluorine atom in a meta-arrangement, provides a unique combination of properties that are highly sought after in the design of complex molecules. This guide offers a comprehensive technical overview of 1-Butyl-3-fluorobenzene, from its fundamental properties and synthesis to its applications and safe handling, providing researchers and drug development professionals with the critical information needed to leverage this compound in their work. The strategic placement of the fluorine atom, a common bioisostere for hydrogen, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this essential in modern medicinal chemistry.[1][2][3]

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectral characteristics of a compound is the foundation of its effective application in research and synthesis.

Physical and Chemical Properties

The properties of 1-Butyl-3-fluorobenzene are summarized below. These values, primarily computed, provide a baseline for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 20651-66-5 | PubChem[4] |

| Molecular Formula | C₁₀H₁₃F | PubChem[4] |

| Molecular Weight | 152.21 g/mol | PubChem[4] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | 188 °C (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |

| Density | 0.954 g/mL (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |

| XLogP3 | 3.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of 1-Butyl-3-fluorobenzene. Below is a summary of expected spectral data based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

-

Aromatic Region (approx. 6.8-7.3 ppm): The four protons on the benzene ring will appear as a complex series of multiplets due to proton-proton and proton-fluorine coupling.

-

Aliphatic Region (approx. 0.9-2.7 ppm):

-

A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) group.

-

A multiplet (sextet) around 1.3 ppm for the second methylene (-CH₂-) group.

-

A multiplet (quintet) around 1.6 ppm for the third methylene (-CH₂-) group.

-

A triplet around 2.6 ppm for the benzylic methylene (-CH₂-) group attached to the ring.

-

-

-

¹³C NMR Spectroscopy : The carbon NMR will show ten distinct signals. The carbons on the aromatic ring will exhibit coupling with the fluorine atom (C-F coupling constants). The C-F bond will cause a large downfield shift for the carbon directly attached to the fluorine.

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 152, corresponding to the exact mass of the molecule (152.10).[4]

-

Fragmentation Pattern: A significant fragment at m/z = 109 is anticipated, resulting from the benzylic cleavage and loss of a propyl radical (•C₃H₇). This benzylic cation is resonance-stabilized. The fragmentation of the aromatic ring itself would follow patterns similar to those seen for fluorobenzene.[6][7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[8][9][10][11]

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.

-

1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹ (strong): C-F stretching, a characteristic and often intense band for aryl fluorides.

-

690-900 cm⁻¹: C-H out-of-plane bending, with the specific pattern indicative of a meta-disubstituted benzene ring.[10]

-

Synthesis and Strategic Considerations

The synthesis of 1-butyl-3-fluorobenzene requires a strategic approach due to the directing effects of the substituents. A direct Friedel-Crafts butylation of fluorobenzene would predominantly yield the ortho and para isomers, as the fluorine atom is an ortho-, para-director. Therefore, an indirect route is necessary to achieve the desired meta-substitution pattern.

Proposed Synthetic Workflow

A robust method involves starting with a precursor that allows for the controlled introduction of the butyl group. One such plausible route begins with 3-fluoroaniline.

Caption: Proposed synthesis of 1-Butyl-3-fluorobenzene via a Grignard reaction.

Detailed Experimental Protocol (Illustrative)

This protocol describes the conversion of 1-bromo-3-fluorobenzene to the final product. Caution: All steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Formation of the Grignard Reagent (3-Fluorophenylmagnesium Bromide)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.

-

Initiation: In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

-

Addition: Once the reaction begins, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Alkylation with 1-Bromobutane

-

Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Addition: Add 1-bromobutane dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-butyl-3-fluorobenzene. The purification process is critical to separate the target compound from any unreacted starting materials or biphenyl byproducts.[12][13]

Chemical Reactivity and Applications

The utility of 1-butyl-3-fluorobenzene as a synthetic intermediate stems from the interplay of its two substituents, which dictates its reactivity in further chemical transformations.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing groups on the benzene ring control the position of the incoming electrophile.

-

n-Butyl Group: An alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect.

-

Fluoro Group: A halogen, it is a deactivating, ortho-, para-director. Its strong electron-withdrawing inductive effect deactivates the ring, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.[14][15]

The combined effect of these two groups makes the ring more complex. The butyl group activates the ring, while the fluorine deactivates it. The positions ortho and para to the butyl group (positions 2, 4, 6) are activated, while the positions ortho and para to the fluorine (positions 2, 4) are also directed. This leads to a complex mixture of potential products, with substitution likely favored at positions 2, 4, and 6.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Role in Drug Discovery and Agrochemicals

Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of fluorine can enhance several key properties:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.

-

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2][3][16]

1-Butyl-3-fluorobenzene provides a scaffold that combines a lipophilic alkyl chain with a metabolically robust, electronically-modified aromatic ring. This makes it an attractive starting point for synthesizing novel bioactive molecules. Its structural isomer, 1-bromo-3-fluorobenzene, is noted as an intermediate in agrochemical production, suggesting a similar role for the butylated version.[17] Furthermore, the potential to synthesize ¹⁸F-labeled isotopologues opens avenues for its use in developing tracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool.[1]

Safety, Handling, and Storage

While specific toxicity data for 1-butyl-3-fluorobenzene is limited, safety protocols should be based on data for structurally similar compounds like fluorobenzene and other halogenated aromatics.[18][19][20][21][22]

Hazard Profile (Anticipated):

-

Flammability: Highly flammable liquid and vapor.[18][20] Keep away from heat, sparks, open flames, and hot surfaces.

-

Health Hazards: May cause skin and serious eye irritation.[18] Harmful if inhaled, potentially causing respiratory irritation.[18]

-

Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[20]

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.[21]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[21]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Ground and bond containers to prevent static discharge.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[19]

Conclusion

1-Butyl-3-fluorobenzene, CAS 20651-66-5, is more than a simple chemical. It is a strategically designed intermediate that offers a unique combination of lipophilicity and modulated electronics. Its synthesis requires careful planning to achieve the meta-substitution pattern, and its reactivity profile opens doors for creating diverse and complex molecular architectures. For scientists in drug discovery and materials science, this compound represents a key building block for developing next-generation molecules with enhanced performance and tailored properties. A thorough understanding of its chemical properties, reactivity, and safety is paramount to unlocking its full potential.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Google Patents. (n.d.). CN102234221A - Preparation method of fluorobenzene.

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]

-

Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140729, 1-Butyl-3-fluorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223087, 1-Chloro-3-fluorobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ResearchGate. (2010). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY - Fluorobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[23]. Retrieved from [Link]

-

PubMed. (n.d.). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Retrieved from [Link]

-

Quora. (2016). Is fluorobenzene more reactive than benzene?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14274454, 1-tert-Butyl-3-fluorobenzene. Retrieved from [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LookChem. (n.d.). 1-butyl-4-fluoro-benzene|20651-65-4. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 18. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. carlroth.com [carlroth.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Health and Safety of 1-Butyl-3-fluorobenzene

Section 1: Introduction and Compound Profile

1-Butyl-3-fluorobenzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with a fluorine atom and a butyl group at the 1 and 3 positions, respectively. This substitution pattern suggests that its chemical behavior and, consequently, its health and safety profile will be influenced by both the aromatic halide and the alkyl chain moieties.

Due to the absence of specific toxicological data, a conservative approach to handling is imperative. The principles of chemical safety dictate that we infer potential hazards from well-characterized structural analogs. Fluorobenzene provides a baseline for the hazards associated with the fluorinated aromatic ring, while the toxicology of other alkylbenzenes (like toluene or butylbenzene) informs us about the potential effects of the alkyl side chain.[1][2] This guide synthesizes these data points to create a robust and cautious framework for the safe handling of 1-Butyl-3-fluorobenzene in a laboratory setting.

| Compound Identification | |

| IUPAC Name | 1-Butyl-3-fluorobenzene |

| CAS Number | 20651-66-5 |

| Molecular Formula | C₁₀H₁₃F |

| Molecular Weight | 152.21 g/mol |

| Structure | A benzene ring with a butyl group at position 1 and a fluorine atom at position 3. |

Section 2: Anticipated Hazard Identification and Classification

Based on the known properties of fluorobenzene and other flammable alkylbenzenes, 1-Butyl-3-fluorobenzene is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[3] The causality is clear: the benzene ring and butyl group contribute to flammability, aromatic compounds are frequently eye irritants, and halogenated aromatics often exhibit aquatic toxicity.

| Anticipated GHS Classification | Hazard Statement | Rationale based on Structural Analogs |

| Flammable Liquids, Category 2 or 3 | H225: Highly flammable liquid and vapor (or H226: Flammable liquid and vapor) | The presence of the butyl group and benzene ring makes the compound highly likely to be flammable. Fluorobenzene has a flash point of -15°C.[2] |

| Serious Eye Damage/Irritation, Cat 1 or 2 | H318: Causes serious eye damage (or H319: Causes serious eye irritation) | Aromatic hydrocarbons are known skin and eye irritants.[3] Fluorobenzene is classified as causing serious eye damage. |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms.[3] |

| Acute Toxicity (Inhalation/Oral) | H332: Harmful if inhaled / H303: May be harmful if swallowed | Inhalation of vapors of similar solvents can cause central nervous system (CNS) depression.[4] Ingestion of aromatic hydrocarbons poses an acute health hazard.[3] |

GHS Pictograms (Anticipated)

Caption: The hierarchy of controls applied to managing chemical risk.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a splash hazard, chemical splash goggles should be worn.

-

Hand Protection: Nitrile gloves are generally recommended for incidental contact with aromatic solvents. H[5]owever, no glove material offers indefinite protection. It is critical to consult the glove manufacturer's chemical resistance data. For prolonged contact or immersion, heavier-duty gloves (e.g., Viton® or laminate) may be necessary. Always inspect gloves before use and replace them immediately if signs of degradation appear. *[6] Skin and Body Protection: A flame-resistant lab coat should be worn, buttoned, with sleeves rolled down. Long pants and closed-toe shoes are required. *[5] Respiratory Protection: Not typically required when work is conducted within a properly functioning fume hood. If a situation arises where airborne concentrations may exceed exposure limits (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. A[7]ll respirator use must be under a formal institutional program.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |

| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Use non-sparking tools to collect the material into a sealable container for hazardous waste disposal. Ventilate the area. |

| Large Spill (>100 mL) | Evacuate the immediate area. Alert institutional emergency response personnel. Prevent the spill from entering drains. Control ignition sources. |

| Fire | For small fires, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher. Do not use water, as it may spread the flammable liquid. For larger fires, evacuate and activate the fire alarm. |

Emergency Response Workflow for a Spill

Caption: Decision workflow for responding to a chemical spill.

Section 7: References

-

Committee on the Medical Effects of Air Pollutants. (2024). Benzene: toxicological overview. GOV.UK. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Andrews, L. S., & Snyder, R. (1986). Health effects of the alkylbenzenes. I. Toluene. PubMed. [Link]

-

Snyder, R. (2000). The toxicology of benzene. PMC - NIH. [Link]

-

Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

-

Loba Chemie. (2015). FLUOROBENZENE FOR SYNTHESIS MSDS | CAS 462-06-6 MSDS. [Link]

-

ReAgent. (2024). Safe Handling of Flammable Chemicals. The Chemistry Blog. [Link]

-

Chen, C. Y., & Chen, J. C. (2001). Toxicity assessment of mono-substituted benzenes and phenols using a Pseudomonas initial oxygen uptake assay. SETAC. [Link]

-

University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. [Link]

-

De Gruyter. (2025). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. ResearchGate. [Link]

-

Wikipedia. (n.d.). Alkylbenzene. [Link]

-

Andrews, L. S. (1986). Health Effects of the Alkylbenzenes. I. Toluene. Semantic Scholar. [Link]

-

Storemasta. (2023). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. [Link]

-

Wikipedia. (n.d.). Benzene. [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. [Link]

Sources

- 1. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Health effects of the alkylbenzenes. II. Xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 4. gov.uk [gov.uk]

- 5. hscprep.com.au [hscprep.com.au]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. nrc.gov [nrc.gov]

An In-depth Technical Guide to the Electron Density Distribution in 1-Butyl-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution in 1-butyl-3-fluorobenzene, a molecule of interest in medicinal chemistry and materials science. Understanding the intricate landscape of electron density is paramount for predicting molecular reactivity, intermolecular interactions, and ultimately, biological activity. This document delineates both theoretical and experimental methodologies to elucidate the electronic structure of 1-butyl-3-fluorobenzene. We will explore the synthesis of this compound, delve into computational modeling using Density Functional Theory (DFT), and discuss experimental validation through X-ray crystallography. Furthermore, a thorough spectroscopic characterization (NMR, IR, and Mass Spectrometry) is presented to provide a complete physicochemical profile. This guide is intended to be a practical resource, offering not just data, but the strategic rationale behind the described protocols.

Introduction: The Significance of Electron Density in Drug Design

The paradigm of modern drug discovery has shifted from serendipitous screening to rational, structure-based design. At the heart of this evolution lies a deep understanding of molecular interactions, which are fundamentally governed by the distribution of electrons within a molecule. The electron density, a probabilistic measure of finding an electron at a particular point in space, dictates a molecule's electrostatic potential, its ability to form hydrogen bonds, and its susceptibility to nucleophilic or electrophilic attack.

1-Butyl-3-fluorobenzene presents an interesting case study. The interplay between the electron-donating alkyl chain and the strongly electronegative fluorine atom on the aromatic ring creates a nuanced electronic environment. The butyl group, through inductive effects, tends to increase electron density in the benzene ring, making it more susceptible to electrophilic attack.[1] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect, while also participating in resonance donation of its lone pair electrons.[2] This push-pull dynamic significantly influences the molecule's reactivity and its potential to interact with biological targets. For drug development professionals, a precise map of this electron density is invaluable for designing molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Synthesis of 1-Butyl-3-fluorobenzene

A reliable and scalable synthesis is the first step in any detailed molecular investigation. For the preparation of 1-butyl-3-fluorobenzene, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method.[1][3] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 1-butyl-3-fluorobenzene from 1-bromo-3-fluorobenzene and butylboronic acid.

Materials:

-

1-bromo-3-fluorobenzene

-

Butylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3-fluorobenzene (1 equivalent), butylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 3:1 mixture of toluene and water.

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-butyl-3-fluorobenzene.

Causality of Choices: The choice of a palladium catalyst with a phosphine ligand like triphenylphosphine is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3] Potassium carbonate acts as the base necessary to activate the boronic acid for transmetalation. The biphasic toluene/water solvent system is effective for this reaction type.

Theoretical and Computational Analysis of Electron Density

Computational chemistry provides a powerful lens to visualize and quantify the electron distribution within a molecule. Density Functional Theory (DFT) has emerged as a robust and widely used method that offers a good balance between computational cost and accuracy for studying the electronic structure of molecules.[4][5]

DFT Calculation Protocol

This protocol describes the steps to perform a DFT calculation to obtain the electron density of 1-butyl-3-fluorobenzene using the Gaussian software package.

Software:

-

Gaussian 09 or a later version

-

GaussView or other molecular visualization software

Step-by-Step Procedure:

-

Molecule Building: Construct the 3D structure of 1-butyl-3-fluorobenzene in GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to ensure the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electron Density Calculation: To calculate the electron density, use the Density=current keyword in the Gaussian input file. To generate a file for visualization, add the output=wfx keyword, which will create a .wfx file.[7]

-

Visualization: The resulting .wfx file can be used with software like AIMAll to analyze the electron density and its topological features.[8][9]

Analysis of Computational Results

The output of the DFT calculation provides a wealth of information about the electron density distribution.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 1-butyl-3-fluorobenzene, we expect to see a region of negative potential around the fluorine atom due to its high electronegativity and lone pairs, and a diffuse region of slightly increased electron density on the aromatic ring, influenced by the butyl group.

Diagram: Computational Workflow for Electron Density Analysis

Caption: A streamlined workflow for the computational analysis of electron density.

Experimental Validation of Electron Density

While computational methods are powerful, experimental validation is crucial for ensuring the accuracy of the theoretical model. High-resolution single-crystal X-ray diffraction is the gold standard for experimentally determining the electron density distribution in a molecule.[10][11]

X-ray Crystallography Protocol

This protocol provides a general outline for an X-ray diffraction experiment.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

Low-temperature device (e.g., cryostream)

Step-by-Step Procedure:

-

Crystal Growth: Grow single crystals of 1-butyl-3-fluorobenzene of suitable size and quality. This can often be achieved by slow evaporation of a solution in an appropriate solvent.

-

Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.

-

Data Collection: Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions.

-

Multipole Refinement: To obtain a detailed picture of the electron density, perform a multipole refinement. This models the aspherical nature of the electron density around each atom, providing a more accurate representation of bonding and lone pair electrons.[12]

Spectroscopic Characterization

A complete characterization of 1-butyl-3-fluorobenzene requires a suite of spectroscopic techniques to confirm its structure and provide further insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the butyl group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The signals for the butyl group will appear in the aliphatic region (typically 0.9-2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon atoms of the benzene ring will resonate in the aromatic region (around 110-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.[5][13] Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.[14] The signals for the butyl group carbons will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 1-Butyl-3-fluorobenzene

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |

| C1 | - | ~145 | |

| C2 | ~7.0-7.3 | ~115 | |

| C3 | - | ~163 | ¹J(C-F) ≈ 245 Hz |

| C4 | ~6.8-7.1 | ~113 | |

| C5 | ~7.2-7.4 | ~130 | |

| C6 | ~6.8-7.1 | ~122 | |

| Butyl-CH₂ | ~2.6 | ~35 | |

| Butyl-CH₂ | ~1.6 | ~33 | |

| Butyl-CH₂ | ~1.4 | ~22 | |

| Butyl-CH₃ | ~0.9 | ~14 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 1-butyl-3-fluorobenzene will exhibit characteristic absorption bands that confirm the presence of the aromatic ring and the functional groups.[15]

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong bands will be observed in the 2850-2960 cm⁻¹ region.

-

C=C Aromatic Ring Stretch: Medium to strong bands will be present in the 1450-1600 cm⁻¹ region.[16]

-

C-F Stretch: A strong band will be located in the 1000-1300 cm⁻¹ region.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 152.21, corresponding to the molecular weight of C₁₀H₁₃F.

-

Fragmentation Pattern: Common fragmentation pathways for alkylbenzenes include benzylic cleavage, leading to the formation of a stable tropylium ion or related structures. The presence of the fluorine atom will also influence the fragmentation pattern.

Conclusion

The electron density distribution of 1-butyl-3-fluorobenzene is a complex interplay of inductive and resonance effects from its substituents. This guide has provided a comprehensive framework for elucidating this electronic structure, from synthesis to advanced computational and experimental analysis. A thorough understanding of the electron density landscape is not merely an academic exercise; it is a critical component of modern, rational drug design and materials science. By applying the principles and protocols outlined herein, researchers can gain valuable insights into the reactivity and interaction potential of this and other similarly substituted aromatic compounds, thereby accelerating the discovery and development of novel chemical entities.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

PubChem. (n.d.). 1-Butyl-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. [Link]

-

Gidron, O., & Bendikov, M. (2012). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Angewandte Chemie International Edition, 51(27), 6744-6747. [Link]

-

Abraham, R. J., & Monasterios, J. R. (1974). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-665. [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Wikipedia. (2024). Density functional theory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Keith, T. A. (2019). AIMAll (Version 19.10.12). TK Gristmill Software. [Link]

-

Molloy, J. J., & Watson, A. J. B. (2018). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 9(33), 6844-6848. [Link]

-

Whitten, A. E., & Spackman, M. A. (2006). Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. The Journal of Chemical Physics, 125(11), 114506. [Link]

-

Hartwig, J. F. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Accounts of Chemical Research, 43(8), 1114-1124. [Link]

-

Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

ResearchGate. (n.d.). Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]

-

Barroso, J. (2014). Atoms in Molecules (QTAIM) – Flash lesson. Dr. Joaquin Barroso's Blog. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

ResearchGate. (2015). How can I calculate the electron density in the gas phase using DFT method?. Retrieved from [Link]

-

Krawczuk, A., & Stadnicka, K. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. Crystal Growth & Design, 7(11), 2269-2276. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. rsc.org [rsc.org]

- 7. Fluorobenzene [cms.gutow.uwosh.edu]

- 8. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 9. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. 1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Spectrum [SNIR3] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: Friedel-Crafts Alkylation of 1-Butyl-3-fluorobenzene

Abstract & Introduction

The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution (EAS), facilitates the formation of crucial carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1][2] This application note provides an in-depth examination of the Friedel-Crafts alkylation mechanism as applied to 1-Butyl-3-fluorobenzene, a disubstituted aromatic substrate. The interplay between an activating alkyl group and a deactivating-yet-directing halogen substituent presents a compelling case study in regioselectivity. We will dissect the electronic and steric factors governing the reaction's outcome, provide a robust experimental protocol for its execution, and discuss common challenges and solutions inherent to the methodology. This guide is intended for researchers in organic synthesis and drug development seeking to leverage this reaction with predictable and optimized results.

Mechanistic Deep Dive: Directing Effects in a Disubstituted System

The regiochemical outcome of a Friedel-Crafts alkylation on a substituted benzene ring is dictated by the electronic nature of the incumbent groups.[3] In the case of 1-Butyl-3-fluorobenzene, we must consider the competing influences of the butyl and fluoro substituents.

2.1 Electronic Influence of Substituents:

-

n-Butyl Group (-C₄H₉): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect (+I). This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Alkyl groups are classified as activating ortho-, para-directors.[3][4]

-

Fluoro Group (-F): Halogens present a dichotomy. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[5] However, it also possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect, though weaker than the inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

2.2 Predicting Regioselectivity: The two substituents on 1-Butyl-3-fluorobenzene work in concert to direct the incoming electrophile. Let's analyze the available positions for substitution:

-

Position 2: Ortho to the butyl group and ortho to the fluoro group.

-

Position 4: Para to the butyl group and ortho to the fluoro group.

-

Position 6: Ortho to the butyl group and para to the fluoro group.

-

Position 5: Meta to both groups.

Both the activating butyl group and the deactivating fluoro group direct the electrophile to positions 2, 4, and 6. Substitution at the meta position (5) is electronically disfavored. The final product distribution among the ortho- and para- isomers is governed by a combination of activating strength and steric hindrance.

-

Electronic Activation: The electron-donating butyl group strongly activates the positions ortho and para to it (2, 4, 6).

-

Steric Hindrance: The bulky n-butyl group can sterically hinder the approach of the electrophile to the adjacent position 2.

-

Predicted Outcome: Consequently, the electrophilic attack is most likely to occur at the less sterically hindered positions 4 and 6, which are still electronically activated by both groups. The reaction is expected to yield a mixture of 1,5-Dialkyl-3-fluorobenzene (substitution at C4) and 1,3-Dialkyl-5-fluorobenzene (substitution at C6).

2.3 The Alkylation Mechanism

The reaction proceeds via a three-step mechanism common to Friedel-Crafts alkylations. We will consider the alkylation with tert-butyl chloride, which generates a stable tertiary carbocation and avoids the potential for carbocation rearrangements that can plague reactions with primary alkyl halides.[8][9][10]

-

Step 1: Generation of the Electrophile. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the alkyl halide to generate a carbocation.[8]

-

Step 2: Nucleophilic Attack. The π-electron system of the activated aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

-

Step 3: Deprotonation. A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[12]

Below is a Graphviz diagram illustrating the mechanistic pathway for the formation of the major product at position 4.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. youtube.com [youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Application Notes & Protocols: Electrophilic Aromatic Substitution of 1-Butyl-3-fluorobenzene

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing electrophilic aromatic substitution (EAS) reactions on 1-butyl-3-fluorobenzene. It delves into the underlying principles governing regioselectivity, driven by the competing electronic and steric effects of the butyl and fluoro substituents. Detailed, field-tested protocols for key EAS reactions—nitration, Friedel-Crafts acylation, halogenation, and sulfonation—are presented, emphasizing experimental rationale, safety, and product validation.

Introduction: The Regiochemical Landscape of 1-Butyl-3-fluorobenzene

The synthetic utility of substituted aromatic compounds is immense, particularly in the fields of medicinal chemistry and materials science. 1-Butyl-3-fluorobenzene presents a fascinating case for electrophilic aromatic substitution (EAS), featuring a substituent of each major class on the same aromatic ring: an activating alkyl group and a deactivating halogen.[1][2] Understanding the interplay between these groups is paramount for predicting and controlling reaction outcomes.

-

The n-Butyl Group (-C₄H₉): As an alkyl group, the butyl substituent is an activating group .[3][4] It donates electron density to the benzene ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][3] This activation effect directs incoming electrophiles to the ortho and para positions relative to the butyl group.

-

The Fluoro Group (-F): The fluorine substituent is a classic example of a deactivating, yet ortho-, para-directing group .[5][6] Its high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less reactive overall.[7] However, fluorine possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which stabilizes the cationic intermediate (the sigma complex) formed during an attack at the ortho and para positions.[5][7][8] This resonance effect is responsible for its directing ability. For fluorine, the inductive deactivation outweighs the resonance activation, but the resonance donation still dictates the position of the attack.[7][9]

Predicting Regioselectivity

In 1-butyl-3-fluorobenzene, the two substituents are meta to each other. The positions available for substitution are C2, C4, C5, and C6. The directing effects of the two groups must be considered in concert:

-

Butyl Group Directs to: C2, C4, C6 (ortho and para positions)

-

Fluoro Group Directs to: C2, C4, C6 (ortho and para positions)

The C5 position is meta to both groups and is therefore strongly disfavored. All three remaining positions (C2, C4, C6) are electronically activated by the resonance and/or inductive effects of both substituents. Therefore, the final product distribution is largely governed by steric hindrance .[9][10][11]

-

Position C2: Ortho to both the butyl and fluoro groups. This position is highly sterically hindered.

-

Position C4: Para to the bulky butyl group and ortho to the smaller fluoro group. This position is the most sterically accessible of the activated sites.

-

Position C6: Ortho to the butyl group and para to the fluoro group. Steric hindrance from the adjacent butyl group makes this position less accessible than C4.[9]

Summary of Key EAS Reactions & Conditions

The following table summarizes the expected outcomes and typical conditions for common EAS reactions performed on 1-butyl-3-fluorobenzene.

| Reaction Type | Electrophile (E+) | Reagents & Catalyst | Major Product (Structure) | Expected Minor Product(s) |

| Nitration | Nitronium ion (NO₂⁺) | Conc. HNO₃, Conc. H₂SO₄ | 1-Butyl-2-fluoro-4-nitrobenzene | 1-Butyl-4-fluoro-2-nitrobenzene |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ (Lewis Acid) | 1-(5-Butyl-2-fluorophenyl)ethan-1-one | 1-(3-Butyl-4-fluorophenyl)ethan-1-one |

| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ or AlBr₃ | 1-Bromo-4-butyl-2-fluorobenzene | 2-Bromo-1-butyl-4-fluorobenzene |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ (H₂SO₄/SO₃) | 5-Butyl-2-fluorobenzene-1-sulfonic acid | 3-Butyl-4-fluorobenzene-1-sulfonic acid |

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. All reagents, especially strong acids, Lewis acids, and halogenating agents, are corrosive and/or toxic and must be handled with extreme care.

Protocol: Nitration of 1-Butyl-3-fluorobenzene

Principle: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric and sulfuric acids.[10] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The aromatic ring then attacks this electrophile.

Materials & Reagents:

-

1-Butyl-3-fluorobenzene (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath (0-5°C), slowly add concentrated H₂SO₄ (2.5 mL) to concentrated HNO₃ (2.5 mL). Stir gently for 5-10 minutes. Causality: This exothermic reaction must be cooled to prevent the formation of byproducts and ensure safety.

-

Substrate Addition: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol) in 15 mL of dichloromethane. Cool this flask to 0°C using an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred substrate solution over 30-45 minutes. The temperature must be maintained below 10°C throughout the addition.[12]

-

Stirring: After the addition is complete, let the reaction stir at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with water (50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL). Causality: The bicarbonate wash neutralizes any residual strong acids, which is crucial for preventing product degradation during solvent removal.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the major product, 1-butyl-2-fluoro-4-nitrobenzene.

Protocol: Friedel-Crafts Acylation of 1-Butyl-3-fluorobenzene

Principle: This reaction introduces an acyl group onto the aromatic ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺).[13][14][15]

Materials & Reagents:

-

1-Butyl-3-fluorobenzene (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Acetyl Chloride (CH₃COCl) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., Nitrogen or Argon), ice bath, round-bottom flask, magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lewis Acid Suspension: Add anhydrous AlCl₃ (e.g., 4.8 g, 36.1 mmol) to anhydrous DCM (40 mL). Cool the resulting suspension to 0°C in an ice bath. Causality: AlCl₃ is extremely hygroscopic; anhydrous conditions are critical to prevent catalyst deactivation and unwanted side reactions.

-

Acylium Ion Formation: Add acetyl chloride (e.g., 2.4 mL, 34.5 mmol) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5°C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 1-butyl-3-fluorobenzene (e.g., 5.0 g, 32.8 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes.

-

Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.

-

Workup: Cool the reaction flask back to 0°C and very slowly quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl (50 mL).[13] Causality: The quench is highly exothermic and releases HCl gas; slow, controlled addition is a critical safety step.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 1-(5-butyl-2-fluorophenyl)ethan-1-one.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 24, 2026, from [Link]

-

CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-3-fluorobenzene. PubChem. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved January 24, 2026, from [Link]

-

UW-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US3946037A - Sulfonation of aromatic compounds.

-

YouTube. (2014, June 14). Aromatic Sulfonation of Benzene. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved January 24, 2026, from [Link]

-

SlidePlayer. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr:. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved January 24, 2026, from [Link]

-

Chemguide. (n.d.). Halogenation of Benzene and Methylbenzene. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 24, 2026, from [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved January 24, 2026, from [Link]

-

YouTube. (2021, March 17). Sulfonation Aromatic Substitution Overview. Retrieved January 24, 2026, from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. websites.umich.edu [websites.umich.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: The Strategic Use of 1-Butyl-3-fluorobenzene in the Synthesis of Pharmaceutical Intermediates

Introduction: The judicious incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Butyl-3-fluorobenzene has emerged as a valuable and versatile building block in this endeavor. Its unique combination of a lipophilic butyl group and an electron-withdrawing fluorine atom on a phenyl ring allows for tailored modifications that can enhance metabolic stability, improve receptor binding affinity, and optimize bioavailability. These attributes make it a sought-after precursor for a range of pharmaceutical intermediates, particularly in the development of therapies for metabolic disorders and neurological conditions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1-Butyl-3-fluorobenzene in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

1-Butyl-3-fluorobenzene (C₁₀H₁₃F) is a colorless liquid with a molecular weight of 152.21 g/mol .[1] The presence of the fluorine atom at the meta-position to the butyl group significantly influences the electronic properties of the aromatic ring, making it a versatile substrate for various chemical transformations.

Table 1: Physicochemical Properties of 1-Butyl-3-fluorobenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃F | PubChem[1] |

| Molecular Weight | 152.21 g/mol | PubChem[1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not specified | N/A |

| Density | Not specified | N/A |

The fluorine atom, being highly electronegative, deactivates the aromatic ring towards electrophilic substitution, while the butyl group is an ortho-, para-director. This interplay of electronic effects allows for regioselective functionalization, a critical aspect in the multi-step synthesis of complex pharmaceutical molecules.

Core Synthetic Transformations

1-Butyl-3-fluorobenzene serves as a foundational scaffold for the introduction of various functional groups, paving the way for the construction of more complex pharmaceutical intermediates. Key reactions include Friedel-Crafts acylation, directed ortho-lithiation, and Suzuki-Miyaura coupling.

Friedel-Crafts Acylation: Gateway to Ketone Intermediates

Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto the aromatic ring of 1-Butyl-3-fluorobenzene.[2][3] This reaction typically proceeds with high para-selectivity due to the directing effect of the butyl group. The resulting ketone is a versatile intermediate that can be further modified.

Workflow for Friedel-Crafts Acylation of 1-Butyl-3-fluorobenzene:

Caption: General workflow for Friedel-Crafts acylation.

Protocol 1: Synthesis of 1-(4-Butyl-2-fluorophenyl)ethan-1-one

This protocol describes a representative Friedel-Crafts acylation of 1-Butyl-3-fluorobenzene with acetyl chloride.

Materials:

-

1-Butyl-3-fluorobenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 1-Butyl-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Directed ortho-Lithiation: Regioselective Functionalization

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] The fluorine atom in 1-Butyl-3-fluorobenzene can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Caption: Directed ortho-lithiation workflow.

Protocol 2: ortho-Formylation of 1-Butyl-3-fluorobenzene

This protocol outlines the ortho-formylation of 1-Butyl-3-fluorobenzene via directed lithiation followed by quenching with N,N-dimethylformamide (DMF).

Materials:

-

1-Butyl-3-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 1-Butyl-3-fluorobenzene (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ortho-formylated product.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] For this application, 1-Butyl-3-fluorobenzene can be first converted to a boronic acid or boronic ester derivative. This derivative can then be coupled with various aryl or heteroaryl halides to construct complex molecular architectures found in many pharmaceutical agents.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane/Water | Reaction medium |

| Aryl Halide | Aryl bromide, Aryl iodide | Coupling partner |

Application in the Synthesis of a GPR40 Modulator Intermediate

G-protein coupled receptor 40 (GPR40) has been identified as a promising target for the treatment of type 2 diabetes.[7] Modulators of this receptor often feature a biaryl core. The following section outlines a synthetic route to a key intermediate for GPR40 modulators, starting from 1-Butyl-3-fluorobenzene.

Synthetic Scheme for a GPR40 Modulator Intermediate:

Caption: Synthesis of a GPR40 modulator intermediate.

This synthetic pathway highlights the utility of 1-Butyl-3-fluorobenzene as a starting material. The initial Friedel-Crafts acylation provides a key ketone intermediate, which is then functionalized to enable the crucial Suzuki-Miyaura coupling step, ultimately leading to the desired biaryl structure.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Butyl-3-fluorobenzene is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique structural features allow for a range of strategic chemical transformations, enabling the construction of complex molecular architectures. The protocols and workflows presented in this document provide a practical guide for researchers to effectively utilize this compound in their drug discovery and development programs. As the demand for novel therapeutics with optimized properties continues to grow, the importance of strategically fluorinated building blocks like 1-Butyl-3-fluorobenzene is set to increase.

References

- CN101462931A - Method for acylating fluorobenzene - Google P

-

Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC. (URL: [Link])

-

Directed (ortho) Metallation. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (URL: [Link])

-

Friedel-Crafts Acylation Made Super Easy! - YouTube. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

- WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl)

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. (URL: [Link])

-

1-Butyl-3-fluorobenzene | C10H13F | CID 140729 - PubChem. (URL: [Link])

-

Standard Lithiation–Borylation A user's guide. (URL: [Link])

-

Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. (URL: [Link])

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

-

Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-